- Efficient and chromatography-free methodology for the modular synthesis of oligo-(1H-pyrazol-4-yl)-arenes with controllable size, shape and steric bulk, Tetrahedron Letters, 2016, 57(8), 895-898
Cas no 95162-14-4 (4-Bromo-1-trityl-1H-pyrazole)
4-Bromo-1-trityl-1H-pyrazole structure
Product Name:4-Bromo-1-trityl-1H-pyrazole
Numero CAS:95162-14-4
MF:C22H17BrN2
MW:389.287784337997
MDL:MFCD09907863
CID:799235
PubChem ID:10834188
Update Time:2024-10-25
4-Bromo-1-trityl-1H-pyrazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Bromo-1-trityl-1H-pyrazole
- 4-Bromo-1-tritylpyrazole
- 1H-Pyrazole,4-bromo-1-(triphenylmethyl)-
- 4-Bromo-1-trityl-1H-pyraziole
- 4-bromo-1-(triphenylmethyl)-1H-pyrazole
- 1H-Pyrazole, 4-bromo-1-(triphenylmethyl)-
- N-trityl-4-bromopyrazole
- 4-bromo-1-N-tritylpyrazole
- 1-Trityl-4-bromo-1H-pyrazole
- 4-bromo-1-trityl-1-H-pyrazole
- CPENTLJGGGSVAJ-UHFFFAOYSA-N
- RB3227
- 6345AC
- TRA0007730
- AM62736
- SC-
- 4-Bromo-1-(triphenylmethyl)-1H-pyrazole (ACI)
- Pyrazole, 4-bromo-1-trityl- (7CI)
- 4-Bromo-1-triphenylmethyl-1H-pyrazole
- 95162-14-4
- SCHEMBL511015
- CHEMBL4919985
- 4-BROMO-1-(TRIPHENYLMETHYL)PYRAZOLE
- AKOS016002521
- VDA16214
- SY023837
- AS-9018
- DTXSID90445567
- MFCD09907863
-
- MDL: MFCD09907863
- Inchi: 1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
- Chiave InChI: CPENTLJGGGSVAJ-UHFFFAOYSA-N
- Sorrisi: BrC1=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)N=C1
Proprietà calcolate
- Massa esatta: 388.05800
- Massa monoisotopica: 388.05751g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 25
- Conta legami ruotabili: 4
- Complessità: 363
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.8
- XLogP3: 5.7
Proprietà sperimentali
- Densità: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 186-188 ºC (hexane )
- Solubilità: Insuluble (7.4E-4 g/L) (25 ºC),
- PSA: 17.82000
- LogP: 5.48580
4-Bromo-1-trityl-1H-pyrazole Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,Room Temperature
4-Bromo-1-trityl-1H-pyrazole Dati doganali
- CODICE SA:2933199090
- Dati doganali:
Codice doganale cinese:
2933199090Panoramica:
2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
4-Bromo-1-trityl-1H-pyrazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD088-200mg |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 98% | 200mg |
55.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD088-1g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 98% | 1g |
191.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD088-5g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 98% | 5g |
840.0CNY | 2021-07-14 | |
| Alichem | A049002406-10g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 95% | 10g |
$178.50 | 2023-08-31 | |
| Alichem | A049002406-25g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 95% | 25g |
$353.50 | 2023-08-31 | |
| Chemenu | CM120447-5g |
4-Bromo-1-tritylpyrazole |
95162-14-4 | 95+% | 5g |
$108 | 2021-08-06 | |
| Chemenu | CM120447-10g |
4-Bromo-1-tritylpyrazole |
95162-14-4 | 95+% | 10g |
$219 | 2021-08-06 | |
| Chemenu | CM120447-25g |
4-Bromo-1-tritylpyrazole |
95162-14-4 | 95+% | 25g |
$468 | 2021-08-06 | |
| TRC | B700325-2.5g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 2.5g |
$ 50.00 | 2022-06-06 | ||
| TRC | B700325-5g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 5g |
$ 65.00 | 2022-06-06 |
4-Bromo-1-trityl-1H-pyrazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Water ; 0 °C; overnight, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethanol ; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Synthesis of 4-aryl-1H-pyrazoles by Suzuki-Miyaura cross coupling reaction between 4-bromo-1H-1-tritylpyrazole and arylboronic acids, Heterocycles, 2010, 81(6), 1509-1516
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: tert-Butyl peroxybenzoate Catalysts: (OC-6-22)-Tris[5-fluoro-2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: 1,2-Dichloroethane ; 24 h, rt
Riferimento
- Azolation of Benzylic C-H Bonds via Photoredox-Catalyzed Carbocation Generation, Journal of the American Chemical Society, 2023, 145(7), 3861-3868
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 3 h, rt
Riferimento
- Scalable 9-Step Synthesis of the Splicing Modulator NVS-SM2, Journal of Organic Chemistry, 2018, 83(5), 2954-2958
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 90 min, 0 °C
1.2 36 h, 0 °C
1.3 Reagents: Water
1.2 36 h, 0 °C
1.3 Reagents: Water
Riferimento
- Solvent-free synthesis of metal-organic frameworks using low-melting metal salts, ChemRxiv, 2022, 1, 1-11
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.2 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Ethanol ; 0 °C
1.2 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Ethanol ; 0 °C
Riferimento
- Synthesis of functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides and their evaluation as D3 receptor ligands, Medicinal Chemistry Research, 2022, 31(5), 735-748
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt
Riferimento
- Pyrazole compounds as modulators of MAGL, ABHD6 and FAAH and methods of making and using same, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 40 h, rt
Riferimento
- Preparation of pyrrole derivatives as androgen receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 24 h, 80 °C
Riferimento
- Preparation of substituted phthalazinamines as Aurora kinase modulators, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 0 °C; 2 d, rt
Riferimento
- Preparation of N-(mercaptoacyl)phenylalanine derivatives as inhibitors of angiotensin converting enzyme (ACE) and/or neutral endopeptidase (NEP), World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 15 min, 0 °C; 1 h, 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 24 h, rt
1.2 15 min, 0 °C; 0 °C → rt; 24 h, rt
Riferimento
- Evaluating the Robustness of Metal-Organic Frameworks for Synthetic Chemistry, ACS Applied Materials & Interfaces, 2021, 13(15), 17517-17531
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, rt
Riferimento
- Preparation of pyrrolopyridines as Tec kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
Riferimento
- Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope, Journal of the American Chemical Society, 2011, 133(31), 12285-12292
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt; 0 °C; 3 h, 70 °C
Riferimento
- Preparation of pyridine derivatives substituted with heterocycle and phosphonoamino and antifungal agents containing the same, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; overnight, rt
Riferimento
- Preparation of aryloxypyridinamines and related compounds as inhibitors of Notch signaling pathway and use thereof in treatment of cancers, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 2 h, 0 °C → rt
Riferimento
- Rhodium/Chiral Diene Complexes in the Catalytic Asymmetric Arylation of β-Pyrazol-1-yl Acrylates, Organic Letters, 2015, 17(5), 1142-1145
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; rt; 2 h, 90 °C
Riferimento
- Preparation of hetero-bifunctional pomalidomide derivatives as GSPT1 degraders for treatment of cancers, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, rt
Riferimento
- Identification and Profiling of Hydantoins-A Novel Class of Potent Antimycobacterial DprE1 Inhibitors, Journal of Medicinal Chemistry, 2018, 61(24), 11221-11249
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 12 h, 28 °C
Riferimento
- Pyrazolyl derivatives as SYK inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, rt; 30 min, 0 °C; 30 min, rt
1.2 20 min, 0 °C; 3 h, rt
1.3 Reagents: Water ; 0 °C
1.2 20 min, 0 °C; 3 h, rt
1.3 Reagents: Water ; 0 °C
Riferimento
- Antifungal triazole derivatives, processes for preparing them, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
4-Bromo-1-trityl-1H-pyrazole Raw materials
- (chlorodiphenylmethyl)benzene
- Benzene,1,1',1''-(iodomethylidyne)tris-
- Triphenylmethane
- 4-Bromopyrazole
4-Bromo-1-trityl-1H-pyrazole Preparation Products
4-Bromo-1-trityl-1H-pyrazole Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:95162-14-4)4-Bromo-1-trityl-1H-pyrazole
Numero d'ordine:A849196
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:23
Prezzo ($):177.0
Email:sales@amadischem.com
4-Bromo-1-trityl-1H-pyrazole Letteratura correlata
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95162-14-4)4-Bromo-1-trityl-1H-pyrazole
Purezza:99%
Quantità:25g
Prezzo ($):177.0